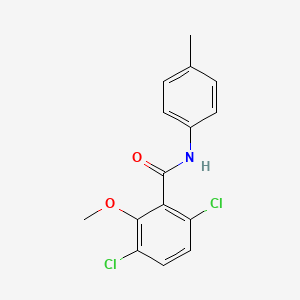![molecular formula C18H24N4O2 B5540618 N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5540618.png)
N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of tetrahydro-1-benzoxepine derivatives, which are structurally similar to the compound , typically involves multicomponent reactions that offer a high degree of molecular diversity and yield efficiency. For example, Shaabani et al. (2009) developed an efficient method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives using a one-pot, three-component condensation reaction (Shaabani et al., 2009).
Molecular Structure Analysis
Structural analysis of similar compounds involves advanced spectroscopic techniques. For instance, Soldatenkov et al. (2012) carried out X-ray structural analysis to establish the molecular structures of related compounds, such as 2-cyano-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine (Soldatenkov et al., 2012).
Chemical Reactions and Properties
The compound's chemical properties can be inferred from related research. For example, the synthesis of benzazepine derivatives often involves cyclization reactions, as demonstrated by Saitoh et al. (2001), who achieved the synthesis of tetrahydro-3-benzazepine via Pummerer-type cyclization (Saitoh et al., 2001).
Physical Properties Analysis
Physical properties like solubility, melting point, and crystalline structure are key aspects of such compounds. Guerrero et al. (2014) provided insights into the crystalline structure of benzazepine derivatives, which could be applicable to the target compound (Guerrero et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are crucial for understanding the compound's behavior. Research by Harada et al. (1997) on N-benzylcarboxamide derivatives of benzoxazines, which share structural similarities, offers insights into the chemical behavior of such compounds (Harada et al., 1997).
Aplicaciones Científicas De Investigación
Acrylamide Metabolism and Hemoglobin Adduct Formation
A study on acrylamide (AM) metabolism in humans, following oral administration, revealed insights into how the body processes AM and its derivatives. This research is relevant due to the structural similarities with nitrogen-containing heterocycles like the compound . Acrylamide is metabolized via glycidamide, implicating glycidamide's role in acrylamide's toxicological profile. The study provided a comprehensive analysis of AM metabolites, identifying that a significant portion of urinary metabolites were derived from GSH conjugation. This research highlights the body's detoxification pathways for nitrogen-containing compounds and their metabolites, which could be relevant for understanding the metabolism of "N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide" (Fennell et al., 2005).
Application in Treatment of Malignant Melanoma
Research involving the use of 5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide (NSC-45388), a compound with an imidazole ring similar to the triazole ring in the compound of interest, provides insights into therapeutic applications. NSC-45388 was studied for its effectiveness in treating advanced malignant melanoma, offering a glimpse into how related compounds might be utilized in oncological research. The study on intra-arterial infusion therapy indicated that localized administration of NSC-45388 could improve response rates and reduce systemic toxicity, suggesting potential application avenues for related compounds in targeted cancer therapy (Einhorn et al., 1973).
Erythrocyte Membrane Abnormalities Study
Investigations into erythrocyte membrane abnormalities, using saturation transfer electron paramagnetic resonance spectroscopy, provide another example of scientific research applications. Although this study focused on Duchenne muscular dystrophy, the methodology and findings underscore the potential of using similar compounds in studying membrane dynamics and structural alterations in pathological conditions. This approach can be instrumental in unraveling disease mechanisms and evaluating therapeutic interventions (Wilkerson et al., 1978).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)propyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-13-20-14(2)22(21-13)10-5-9-19-18(23)16-8-11-24-17-7-4-3-6-15(17)12-16/h3-4,6-7,16H,5,8-12H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAXEUFJIHVYHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CCCNC(=O)C2CCOC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5540539.png)

![2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-phenylethanone](/img/structure/B5540559.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide](/img/structure/B5540563.png)
![N-[1-(2,5-difluorophenyl)cyclopropyl]-3-(2,5-dioxo-4-imidazolidinyl)propanamide](/img/structure/B5540570.png)

![(1S*,5R*)-3-{[(3,5-dimethylbenzyl)thio]acetyl}-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5540597.png)
![3-methyl-1-{[2-(1-piperidinyl)ethyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5540598.png)
![8-glycyl-3-{2-[methyl(2-phenylethyl)amino]ethyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5540599.png)

![(3aR*,6S*)-2-(2-methoxyethyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5540608.png)
![N-[2-(2,4-dichlorophenyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B5540617.png)

![2-allyl-9-{3-[ethyl(methyl)amino]-2-methylpropanoyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5540640.png)